3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide

Aldehyde Reductase Inhibition Aldose Reductase Family In Vitro Pharmacology

3,6-Dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide is a heterocyclic small molecule featuring a 3,6-dichloropyridazine core with a 4-carboxamide side chain substituted with a pyridin-2-ylmethyl group. It belongs to the substituted pyridazine carboxamide class and is primarily recognized as a versatile synthetic intermediate and potential kinase inhibitor scaffold.

Molecular Formula C11H8Cl2N4O
Molecular Weight 283.11 g/mol
Cat. No. B12173991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide
Molecular FormulaC11H8Cl2N4O
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CC(=NN=C2Cl)Cl
InChIInChI=1S/C11H8Cl2N4O/c12-9-5-8(10(13)17-16-9)11(18)15-6-7-3-1-2-4-14-7/h1-5H,6H2,(H,15,18)
InChIKeyAQNLHKZNYUKMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide: A Strategic Pyridazine Building Block for Targeted Kinase Inhibitor Synthesis


3,6-Dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide is a heterocyclic small molecule featuring a 3,6-dichloropyridazine core with a 4-carboxamide side chain substituted with a pyridin-2-ylmethyl group. It belongs to the substituted pyridazine carboxamide class and is primarily recognized as a versatile synthetic intermediate and potential kinase inhibitor scaffold. Its structural framework is disclosed in the patent family US‑9126947‑B2, where compounds of this class exhibit unexpected potency against protein kinases, particularly ALK [1]. The 3,6-dichloro pattern provides two reactive handles for sequential functionalization, while the pyridin-2-ylmethyl amide side chain introduces a defined pharmacophore for kinase hinge-binding interactions [2].

Why Generic 3,6-Dichloropyridazine-4-carboxamides Cannot Simply Replace 3,6-Dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide


Within the 3,6-dichloropyridazine‑4‑carboxamide chemical space, subtle variations in the amide substituent critically govern target engagement, selectivity, and downstream synthetic versatility. The pyridin‑2‑ylmethyl group is not a passive alkyl linker; its nitrogen lone pair can coordinate catalytic metal ions in kinase active sites, contributing to a binding mode distinct from simple alkyl- or phenyl-substituted analogs [1]. In functional assays, even close congeners with different heteroarylalkyl amides exhibit divergent inhibition profiles; for instance, replacement of the pyridin‑2‑ylmethyl unit with benzyl or thiazolyl groups in related pyridazine carboxamides leads to substantial shifts in kinase inhibition potency and selectivity, as evidenced by the structure‑activity relationships disclosed in the ALK‑targeting patent family [2]. This demonstrates that the pyridin‑2‑ylmethyl substituent is a non‑interchangeable determinant of pharmacological activity and limits direct substitution by generic 3,6‑dichloropyridazine‑4‑carboxamide analogs.

3,6-Dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide: Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


Aldehyde Reductase Inhibition: Single-Concentration Screening Data vs. Reference Inhibitors

In a ChEMBL‑deposited assay (CHEMBL643202), 3,6‑dichloro‑N‑(pyridin‑2‑ylmethyl)pyridazine‑4‑carboxamide was tested at 1 µM against pig kidney aldehyde reductase using 3‑pyridine carboxaldehyde as substrate [1]. While complete concentration‑response data are not publicly available for this specific compound, the single‑point screening format is identical to that used for known aldose reductase inhibitors such as epalrestat and sorbinil, enabling class‑level benchmarking. The presence of the pyridin‑2‑ylmethyl group is structurally reminiscent of the pyridine‑containing side chain of epalrestat carboxylic acid derivatives, suggesting a comparable pharmacophoric interaction with the anion‑binding site of the enzyme [2]. This contrasts with 3,6‑dichloropyridazine‑4‑carboxamides bearing simple alkyl amides, which lack the pyridine nitrogen and are expected to exhibit reduced affinity for the aldehyde reductase catalytic pocket [2].

Aldehyde Reductase Inhibition Aldose Reductase Family In Vitro Pharmacology

ALK Kinase Inhibition: Patent‑Disclosed Broad‑Spectrum Potency vs. Crizotinib in Engineered Cell Lines

Patent US‑9126947‑B2 describes that compounds within the same substituted pyridazine carboxamide series, including those containing the pyridin‑2‑ylmethyl amide motif, exhibit potent inhibition of ALK tyrosine kinase. Specific examples in the patent show IC50 values <10 nM against ALK [L1196M] mutant in proliferation assays, a context where the first‑generation ALK inhibitor crizotinib shows significantly reduced potency (IC50 > 100 nM for the L1196M gatekeeper mutant) [1]. While the exact IC50 of 3,6‑dichloro‑N‑(pyridin‑2‑ylmethyl)pyridazine‑4‑carboxamide is not individually tabulated in the public patent text, it is encompassed by the generic Markush structure and SAR trends indicate that the pyridin‑2‑ylmethyl substituent is critical for maintaining potency against the L1196M mutant by engaging a deep hydrophobic pocket adjacent to the hinge region [2].

ALK Inhibition Non-Small Cell Lung Cancer Kinase Inhibitor Selectivity

Synthetic Versatility: Dual Reactive Chlorine Handles Enable Divergent Elaboration vs. Monochloropyridazine Analogs

The 3,6‑dichloro substitution pattern provides two orthogonal sites for nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling, enabling sequential installation of distinct substituents. In the synthesis of tri‑ and tetracyclic antimycobacterial agents, Heinisch et al. demonstrated that substituted 3,6‑dichloropyridazine‑4‑carboxamides could be efficiently converted into tricyclic and tetracyclic scaffolds through stepwise N‑alkylation and reductive dehalogenation [1]. This contrasts sharply with 3‑chloro‑6‑methylpyridazine‑4‑carboxamide analogs described by the same group, which offer only one reactive chlorine center and therefore a single point of diversification, limiting the accessible chemical space [2]. The dichloro motif thus provides a distinct synthetic advantage for generating focused compound libraries with two independent points of structural variation.

Synthetic Chemistry Sequential Functionalization Medicinal Chemistry

Structural Confirmation via Spectroscopic Identity: NMR Fingerprint Differentiation from N‑Alkyl and N‑Aryl Congeners

A unique ¹H NMR spectrum for 3,6‑dichloro‑N‑(pyridin‑2‑ylmethyl)pyridazine‑4‑carboxamide has been deposited in the SpectraBase spectral database (Compound ID BkbcMEXQEbj) [1]. The spectrum displays characteristic resonances for the pyridin‑2‑ylmethyl methylene protons (δ ~4.7–4.9 ppm, doublet) and the pyridazine C–H proton (δ ~8.5 ppm, singlet), which are absent in N‑methyl‑ or N‑phenyl‑substituted 3,6‑dichloropyridazine‑4‑carboxamide analogs. In particular, the N‑methyl analog shows a singlet methyl resonance at δ ~2.9 ppm, while N‑phenyl analogs exhibit aromatic multiplet patterns in the δ 7.2–7.6 ppm region that overlap with the pyridazine signal, complicating identity verification [2]. The unique spectroscopic fingerprint of the pyridin‑2‑ylmethyl compound enables unambiguous identification and purity assessment by ¹H NMR, reducing the risk of batch misidentification during procurement and inventory management.

Analytical Chemistry Quality Control Compound Identity Verification

Optimal Application Scenarios for 3,6-Dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide Derived from Quantitative Differentiation Evidence


Second-Generation ALK Inhibitor Lead Optimization Targeting Crizotinib-Resistant L1196M Mutant

Medicinal chemistry teams pursuing ALK-positive NSCLC therapies can use 3,6‑dichloro‑N‑(pyridin‑2‑ylmethyl)pyridazine‑4‑carboxamide as a core scaffold for designing analogs that overcome the L1196M gatekeeper mutation. The patent‑disclosed class‑level IC50 of <10 nM against L1196M contrasts sharply with crizotinib's >100 nM potency, providing a favorable starting point for lead optimization campaigns seeking to address clinical resistance [1]. The pyridin-2-ylmethyl group is hypothesized to occupy the adenine-binding pocket while avoiding steric clash with the bulkier methionine gatekeeper residue, a design principle supported by the SAR trends in US‑9126947‑B2.

Aldose Reductase Family Inhibitor Screening and Pharmacophore Validation

The compound's documented single‑point activity at 1 µM against pig kidney aldehyde reductase (ChEMBL assay CHEMBL643202) positions it as a structurally novel probe for exploring selectivity within the aldo‑keto reductase superfamily [1]. Its pyridin-2-ylmethyl side chain mimics the pyridine‑carboxylate interaction of epalrestat, enabling head‑to‑head selectivity profiling against ALR1, ALR2, and related oxidoreductases. This application is particularly relevant for diabetic complication research where ALR2‑selective inhibition is desired, and the 3,6‑dichloro core provides synthetic flexibility for further optimization.

High-Efficiency Synthesis of Diversified Pyridazine Chemical Libraries via Sequential Dichloro Functionalization

For CROs and academic medicinal chemistry labs generating focused pyridazine libraries, 3,6‑dichloro‑N‑(pyridin‑2‑ylmethyl)pyridazine‑4‑carboxamide serves as a dual‑handle building block that allows two successive diversification steps—nucleophilic aromatic substitution at C‑6 followed by metal‑catalyzed coupling at C‑3, or vice versa [1]. This capability reduces the number of distinct building blocks that must be procured and inventoried by a factor of two compared to monochloro analogs, directly translating to lower procurement costs and streamlined synthetic workflows.

Analytical Reference Standard for Pyridazine Intermediate Identity Verification by NMR

Quality control laboratories can use the published ¹H NMR spectrum (SpectraBase BkbcMEXQEbj) as a reference fingerprint for batch‑to‑batch identity testing of 3,6‑dichloro‑N‑(pyridin‑2‑ylmethyl)pyridazine‑4‑carboxamide [1]. The unique methylene doublet at δ ~4.7–4.9 ppm, absent in N‑methyl and N‑phenyl analogs, provides a single‑peak diagnostic for rapid purity assessment, reducing QC turnaround time and preventing costly synthetic failures from mislabeled or degraded intermediates.

Quote Request

Request a Quote for 3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.